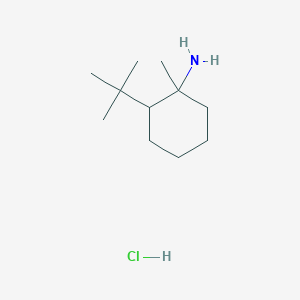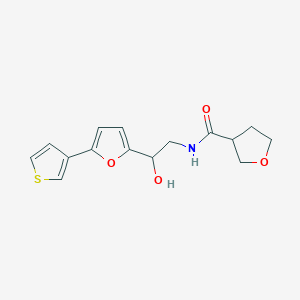![molecular formula C20H22N4O4S B2621801 3,4,5-trimethoxy-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391887-68-6](/img/structure/B2621801.png)
3,4,5-trimethoxy-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a benzamide derivative with three methoxy groups attached to the benzene ring and a 1,2,4-triazole ring attached via a sulfanylidene linkage . Benzamide derivatives are a class of compounds that have been studied for various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core with three methoxy substituents, a sulfanylidene linkage, and a 1,2,4-triazole ring . The presence of these functional groups would likely confer distinct chemical properties to the molecule.Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For instance, the methoxy groups could be demethylated under certain conditions, or the amide linkage could be hydrolyzed . The 1,2,4-triazole ring could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the methoxy groups and the amide linkage could affect its solubility and reactivity .Future Directions
properties
IUPAC Name |
3,4,5-trimethoxy-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-12-6-5-7-14(8-12)24-17(22-23-20(24)29)11-21-19(25)13-9-15(26-2)18(28-4)16(10-13)27-3/h5-10H,11H2,1-4H3,(H,21,25)(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOPAKQQYJOMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-imidazo[1,2-d][1,2,4]triazin-8-one](/img/structure/B2621718.png)

![N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2621721.png)
![[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2621723.png)
![2-(4-chlorophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2621724.png)
![N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2621726.png)

![[(5-Fluoro-1H-indol-2-yl)methyl]amine methanesulfonate](/img/no-structure.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B2621732.png)
![ethyl 4-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2621733.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxyacetamide](/img/structure/B2621734.png)
![N-[2-[4-(Methoxymethyl)pyrimidin-2-yl]ethyl]but-2-ynamide](/img/structure/B2621738.png)
![N-((5-methylfuran-2-yl)methyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2621739.png)
![1-[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]triazole](/img/structure/B2621740.png)